Product packaging for 1-Isocyanato-3-(vinylsulfonyl)benzene(Cat. No.:)

1-Isocyanato-3-(vinylsulfonyl)benzene

Cat. No.: B13059399
M. Wt: 209.22 g/mol
InChI Key: ABXYBEGLHRDCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isocyanato-3-(vinylsulfonyl)benzene is a specialty bifunctional reagent of significant interest in advanced materials science and synthetic chemistry. It possesses two highly reactive functional groups: an isocyanate (-N=C=O) and a vinyl sulfone (-SO2-CH=CH2). The isocyanate group is well-known for its reactivity towards nucleophiles like alcohols and amines, enabling the formation of urethane and urea linkages, respectively . Concurrently, the vinyl sulfone group is an effective Michael acceptor for thiols and amines, and can also participate in radical reactions . The coexistence of these groups on an aromatic benzene ring makes this compound a versatile crosslinker and polymer precursor. Its primary research applications include the development of novel polyurethane and polyurea materials with enhanced properties, the synthesis of functionalized polymers and dendrimers, and the creation of hydrogels and other polymer networks. Furthermore, its utility extends to the field of bioconjugation, where it can be used to link synthetic molecules to biomolecules. Researchers value this compound for its ability to introduce both isocyanate and vinyl sulfone functionalities into a single molecule, facilitating the creation of complex molecular architectures and smart materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3S B13059399 1-Isocyanato-3-(vinylsulfonyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

1-ethenylsulfonyl-3-isocyanatobenzene

InChI

InChI=1S/C9H7NO3S/c1-2-14(12,13)9-5-3-4-8(6-9)10-7-11/h2-6H,1H2

InChI Key

ABXYBEGLHRDCFO-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)N=C=O

Origin of Product

United States

Synthetic Methodologies for 1 Isocyanato 3 Vinylsulfonyl Benzene

Precursor Synthesis Strategies and Their Derivatization

The construction of 1-isocyanato-3-(vinylsulfonyl)benzene can be envisioned through the separate or sequential synthesis of its core functional components. This section will explore the synthetic strategies for both the aryl isocyanate and aryl vinyl sulfone precursors.

Synthesis of Aryl Isocyanate Precursors

The synthesis of aryl isocyanates is a well-established field in organic chemistry, with several key methodologies available. These can be broadly classified into phosgenation-based and phosgene-free routes.

The most prevalent industrial method for the production of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). acs.orgnih.gov This process is highly efficient and applicable to a wide range of aromatic amines. acs.orgnih.gov The reaction typically proceeds in two stages: a cold phosgenation to form a carbamoyl (B1232498) chloride, followed by a hot phosgenation to eliminate hydrogen chloride and yield the isocyanate. uni-miskolc.hu

For the synthesis of an aryl isocyanate precursor to this compound, this would involve the phosgenation of 3-aminophenyl vinyl sulfone.

Reaction Scheme:

Reaction of 3-aminophenyl vinyl sulfone with phosgene to yield this compound.

The phosgenation process can be carried out in either the liquid or gas phase. nih.gov The liquid-phase method is suitable for amines with high boiling points and is widely used for the production of major isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). acs.orgnih.gov

Phosgenation MethodDescriptionAdvantagesDisadvantages
Liquid Phase Reaction of an amine with phosgene in an inert solvent.Well-established, high yields, cost-effective. nih.govUse of highly toxic phosgene, production of corrosive HCl. acs.orgnih.gov
Gas Phase Vaporized amine reacts with gaseous phosgene at high temperatures.Reduced solvent usage. nih.govRequires high temperatures (200-600 °C). nih.gov

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. researchgate.netnwo.nl These methods often involve the thermal decomposition of carbamates, which can be generated from various starting materials. nwo.nl

One prominent phosgene-free route is the reductive carbonylation of nitroaromatics in the presence of an alcohol to form a carbamate, which is then thermally decomposed to the isocyanate. nwo.nl Another approach involves the reaction of amines with dimethyl carbonate (DMC) or urea (B33335) to form carbamates. acs.orgnih.gov

Key Phosgene-Free Routes to Aryl Isocyanates:

MethodStarting MaterialsIntermediateKey Features
Reductive Carbonylation Nitro compound, CO, AlcoholCarbamateAvoids phosgene and amines as starting materials. nwo.nl
Dimethyl Carbonate (DMC) Method Amine, DMCCarbamateMilder conditions for aliphatic amines, harsher for aromatic amines. acs.orgnih.gov
Urea Method Amine, UreaCarbamateUtilizes readily available starting materials. researchgate.net
Dioxazolone Method 3-substituted dioxazolones, AminesIsocyanate (in situ)Phosgene- and metal-free synthesis of unsymmetrical arylureas via isocyanate intermediates. tandfonline.com

Several classical name reactions in organic chemistry provide reliable methods for the synthesis of isocyanates from carboxylic acid derivatives, proceeding through rearrangement to an electron-deficient nitrogen atom. rsc.orgyoutube.com These reactions are particularly useful on a laboratory scale.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid. nih.govresearchgate.net The reaction is known for its tolerance of a wide variety of functional groups and proceeds with retention of configuration. wikipedia.orgnih.gov

Schmidt Reaction : In the Schmidt reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to form a protonated isocyanate, which can then be trapped. byjus.comorganic-chemistry.orgwikipedia.org This reaction is closely related to the Curtius rearrangement. wikipedia.org

Lossen Rearrangement : The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgnumberanalytics.comchemistry-reaction.com This reaction can be initiated by heat or under basic conditions. researchgate.net

Rearrangement ReactionStarting MaterialKey ReagentsIntermediate
Curtius Carboxylic AcidAcyl azide formers (e.g., NaN₃, DPPA)Acyl azide
Schmidt Carboxylic AcidHydrazoic Acid (HN₃), Strong AcidProtonated azido (B1232118) ketone
Lossen Hydroxamic AcidActivating agent (e.g., sulfonyl chloride)O-Acyl hydroxamate

Synthesis of Aryl Vinyl Sulfone Precursors

The synthesis of the aryl vinyl sulfone moiety is the second critical aspect in the construction of this compound. Vinyl sulfones are valuable synthetic intermediates due to their reactivity as Michael acceptors and their presence in biologically active molecules. nih.govnih.gov

While direct vinylsulfonylation of an aromatic ring is not a common transformation, related methodologies can be employed to introduce the vinyl sulfone group. More typically, the sulfone is first formed, followed by the generation of the vinyl group. However, methods for the direct introduction of a sulfonyl group are relevant. Aromatic compounds can undergo sulfonation with fuming sulfuric acid to introduce a sulfonic acid group, which can then be converted to a sulfonyl chloride and subsequently a sulfone. nih.govkhanacademy.orgyoutube.com

A more direct approach to forming the aryl vinyl sulfone would involve the coupling of a pre-formed vinyl sulfone synthon with an aromatic ring, or more commonly, the coupling of an aryl halide with a source of the vinyl sulfone group.

Recent advances have focused on the synthesis of vinyl sulfones through various catalytic methods. researchgate.netrsc.org These include:

Palladium-catalyzed coupling : The reaction of sulfinic acid salts with vinyl halides or triflates is a powerful method for the formation of aryl vinyl sulfones. organic-chemistry.org

Copper-catalyzed reactions : Alkenes and alkynes can be converted to vinyl sulfones using sodium sulfinates in the presence of a copper catalyst. organic-chemistry.org

Decarboxylative sulfonylation : Cinnamic acids can be converted to vinyl sulfones through reaction with aromatic sulfinic acid sodium salts. organic-chemistry.org

A plausible synthetic route to a precursor for this compound would involve the synthesis of 3-aminophenyl vinyl sulfone or a related derivative. This could potentially be achieved by the reaction of a protected 3-bromoaniline (B18343) with a vinylsulfonate salt under palladium catalysis, followed by deprotection.

General Methods for Vinyl Sulfone Synthesis:

MethodSubstratesCatalyst/ReagentsKey Features
Palladium-catalyzed Coupling Sulfinic acid salt, Vinyl halide/triflatePalladium catalyst, Ligand (e.g., Xantphos)Good yields for a variety of substrates. organic-chemistry.org
Copper-catalyzed Sulfonylation Alkene/Alkyne, Sodium sulfinateCuI-bpy, OxygenStereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.org
Decarboxylative Sulfonylation Cinnamic acid, Aromatic sulfinic acid sodium saltManganese(II) acetateMetal-catalyzed reaction providing vinyl sulfones in good yields. organic-chemistry.org
Electrochemical Synthesis Sodium sulfinates, OlefinsDirect electric currentSynthesis at room temperature in high yields. organic-chemistry.org
Functionalization Strategies for Introducing Vinyl Sulfone Moieties

The introduction of a vinyl sulfone group onto a benzene (B151609) ring is a critical step in the synthesis of the target compound. Several chemical strategies have been developed for the formation of aryl vinyl sulfones, often involving the creation of a C-S bond followed by the generation of the vinyl group.

One prevalent method is the transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed reactions, for instance, can couple sulfinic acid salts with aryl halides or triflates to form aryl vinyl sulfones. organic-chemistry.org The success of these reactions can be highly dependent on the choice of ligand; rigid bidentate ligands with a wide natural bite angle have been found to be crucial for achieving good yields. organic-chemistry.org Copper-catalyzed methods are also effective, enabling the stereoselective synthesis of (E)-alkenyl sulfones from alkenes and sodium sulfinates. organic-chemistry.org More recently, nickel-catalyzed approaches have been developed for the direct sulfonylation of alkenes with sulfonyl chlorides. organic-chemistry.org

Another approach involves the modification of a pre-existing sulfur-containing functional group on the aromatic ring. A common precursor is an aryl sulfonyl chloride. This intermediate can be subjected to a reduction to the corresponding sulfinic acid, which can then be alkylated with a two-carbon electrophile (e.g., a 2-haloethanol). Subsequent oxidation and elimination steps yield the vinyl sulfone moiety. Alternatively, direct β-elimination from 2-haloethyl sulfones is a standard method for creating the vinyl group.

Electrochemical methods offer a modern, often metal-free, alternative for generating vinyl sulfones. organic-chemistry.org These reactions can proceed under mild conditions at room temperature, for example, by coupling sodium sulfinates with olefins in an undivided cell with graphite (B72142) electrodes. organic-chemistry.org

Convergent and Divergent Synthesis Routes to this compound

The construction of the this compound molecule can be approached through two primary strategies: divergent synthesis, which involves the sequential modification of a single starting material, and convergent synthesis, where pre-functionalized fragments are combined in the final stages.

A divergent synthesis typically begins with a benzene derivative already possessing one of the desired functionalities or a precursor. A logical starting point is a 1,3-disubstituted benzene, such as 3-aminobenzenesulfonic acid or a related compound. In this pathway, the existing functional groups are sequentially converted into the target isocyanate and vinyl sulfone moieties.

For example, starting with 3-aminobenzenesulfonic acid, the sulfonic acid group can be converted to a sulfonyl chloride, which serves as a handle for introducing the vinyl group. This can be achieved by reaction with a reagent like 2-chloroethanol, followed by dehydrohalogenation. Concurrently or sequentially, the amino group must be transformed into the isocyanate. This is traditionally accomplished through phosgenation, although safer, phosgene-free alternatives are increasingly preferred. One such method involves the reaction of the amine with bis(trichloromethyl) carbonate (triphosgene). Another route is the Curtius rearrangement of an acyl azide, which can be derived from the corresponding carboxylic acid. The order of these transformations is critical to avoid incompatible reagents and protecting group strategies may be necessary.

A convergent approach involves the synthesis of two separate benzene derivatives, one bearing the isocyanate group (or a precursor like an amino or nitro group) and the other bearing the vinyl sulfone group (or a precursor like a sulfonyl halide). These two fragments are then joined via a cross-coupling reaction.

For instance, a Suzuki coupling could be employed by reacting 3-(vinylsulfonyl)phenylboronic acid with an aryl halide such as 3-bromonitrobenzene. Following the coupling, the nitro group on the resulting biphenyl (B1667301) derivative would be reduced to an amine and subsequently converted to the isocyanate. Alternatively, a palladium-catalyzed C-S coupling could be used to form the sulfone bridge itself, for example, by reacting an aryl halide with a sulfinate salt. organic-chemistry.org While this specific C-S coupling is more common for diaryl sulfones, variations for vinyl sulfone synthesis exist. organic-chemistry.org Nickel-catalyzed couplings of vinyl aziridines and isocyanates have also been explored for creating heterocyclic systems, demonstrating the utility of transition metals in uniting these two functional groups, albeit in a different context. nih.gov

Maximizing the yield and selectivity is paramount in any synthetic route. This involves the systematic optimization of various reaction parameters, including temperature, solvent, catalyst system, and reactant stoichiometry.

For the synthesis of the vinyl sulfone moiety, reaction conditions can significantly impact the outcome. In a molybdooxaziridine-mediated catalytic sulfonation of styrenes, for example, optimization revealed that a 5 mol% catalyst loading in 1,4-dioxane (B91453) at 100°C provided the best results, achieving an 88% yield with a 20:1:1 product ratio. d-nb.info Lowering the catalyst loading or changing the solvent led to significantly reduced yields and selectivities. d-nb.info

Similarly, the conversion of a precursor amine to an isocyanate requires careful control. In the synthesis of 1,3-bis(isocyanatomethyl)benzene (B1346656) using bis(trichloromethyl)carbonate, it was found that the optimal conditions were a reaction temperature of 125°C for 8.0 hours with a specific nitrogen flow rate. sciencepublishinggroup.com Deviation from these parameters could lead to the formation of urea byproducts or incomplete reaction, thus lowering the yield of the desired diisocyanate. sciencepublishinggroup.com

The tables below illustrate examples of how reaction conditions are optimized for related transformations.

Table 1: Optimization of Molybdooxaziridine-Catalyzed Vinyl Sulfonation

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Product Ratio
1110Toluene855810:2:2
125Toluene857516:0.5:1
145Toluene1008416:1:1
1551,4-Dioxane1008820:1:1
165ClCH₂CH₂Cl824816:1:1
Data derived from a study on the sulfonation of t-butyl-styrene. d-nb.info

Table 2: Optimization of Isocyanate Synthesis from m-Xylylenediamine

m-Xylylenediamine : Triphosgene (Molar Ratio)Temperature (°C)Time (h)Nitrogen Rate (mL/min)Yield (%)
1.2:1.01158.0875.43
1.2:1.01258.0883.35
1.2:1.01358.0881.27
1.2:1.01257.0878.56
1.2:1.01259.0882.19
Data derived from the synthesis of 1,3-Bis(isocyanatomethyl)benzene. sciencepublishinggroup.com

Mechanistic Investigations of Reactions Involving 1 Isocyanato 3 Vinylsulfonyl Benzene

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing vinylsulfonyl group in the meta position on the benzene (B151609) ring is expected to further enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity compared to unsubstituted phenyl isocyanate. aub.edu.lb

Nucleophilic Additions to the Isocyanate Carbonyl

Nucleophilic addition reactions are the most common transformations of isocyanates, proceeding through a stepwise mechanism involving the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

The reaction of 1-isocyanato-3-(vinylsulfonyl)benzene with alcohols or polyols leads to the formation of urethanes (carbamates). This reaction is of significant industrial importance for the synthesis of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. researchgate.netresearchgate.net The reaction can be catalyzed by both acids and bases, with tertiary amines being particularly effective catalysts. semanticscholar.orgacs.org The rate of reaction is influenced by the steric hindrance and nucleophilicity of the alcohol. nih.gov

Table 1: Urethane (B1682113) Formation Reaction Parameters

Reactant Product Catalyst General Conditions
Alcohol (R-OH) Urethane Tertiary Amine Room temperature to elevated temperatures, aprotic solvent
Reactions with Amines for Urea (B33335) Formation

Primary and secondary amines react readily with this compound to form substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. aub.edu.lb The reaction proceeds via a similar nucleophilic addition mechanism. beilstein-journals.org The resulting urea derivatives are stable and often crystalline compounds.

Table 2: Urea Formation Reaction Parameters

Reactant Product General Conditions
Primary Amine (R-NH₂) N,N'-Disubstituted Urea Typically rapid, often exothermic, at room temperature in various solvents
Reactions with Water and Carbon Dioxide Generation

The reaction of this compound with water is a multi-step process. Initially, the isocyanate hydrolyzes to form an unstable carbamic acid intermediate, which then decomposes to yield an amine (3-aminophenyl vinyl sulfone) and carbon dioxide gas. researchgate.netrsc.org The newly formed amine is highly reactive towards the starting isocyanate and will rapidly react to form a symmetrical disubstituted urea (1,3-bis(3-(vinylsulfonyl)phenyl)urea). researchgate.net This secondary reaction is often the predominant pathway in the presence of excess isocyanate.

Cyclization Reactions Involving Isocyanate

Reactivity of the Vinyl Sulfone Functional Group

The vinyl sulfone group is a potent Michael acceptor, meaning its β-carbon is highly electrophilic and susceptible to conjugate addition by nucleophiles. researchgate.net This reactivity is due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. Vinyl sulfones are known to react with a variety of soft nucleophiles, particularly thiols. rsc.org The reaction rate of vinyl sulfones in Michael additions is often significantly higher than that of analogous acrylates. rsc.org

Table 3: Michael Addition to Vinyl Sulfone

Nucleophile Product General Conditions
Thiol (R-SH) Thioether Base-catalyzed, often rapid at room temperature
Amine (R-NH₂) β-Amino sulfone Can occur, but often requires more forcing conditions than thiols

The dual functionality of this compound allows for sequential or one-pot reactions where both the isocyanate and the vinyl sulfone groups react. For example, a di-functional nucleophile, such as an amino thiol, could potentially react selectively at either site depending on the reaction conditions, or react with both functional groups to form complex heterocyclic structures or polymers.

Michael-Type Addition Reactions with Diverse Nucleophiles

The vinyl sulfone moiety of this compound is susceptible to Michael-type addition reactions with a variety of nucleophiles. The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.

The mechanism of the thiol-Michael addition to vinyl sulfones can proceed through either a base-catalyzed or a nucleophile-initiated pathway. In the base-catalyzed mechanism, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the vinyl sulfone. researchgate.net Subsequent protonation of the resulting carbanion yields the final product. Theoretical calculations on the reaction of methanethiol with divinylsulfone, promoted by trimethylamine, suggest that the attack of the methanethiolate–trimethylammonium ion pair at the vinyl sulfone is the rate-limiting step. researchgate.net

Alternatively, a nucleophile-initiated mechanism can occur, particularly with soft nucleophiles like phosphines. researchgate.net In this pathway, the nucleophile directly attacks the β-carbon, forming a zwitterionic intermediate which then reacts with the thiol. The reactivity of vinyl sulfones in Michael additions is notably high; for instance, the reaction rate of ethyl vinyl sulfone with hexanethiol is approximately seven times higher than that of hexyl acrylate. rsc.org

The reaction of amines with vinyl sulfones also proceeds via a Michael-type addition. Primary and secondary amines can add to the activated double bond to form β-amino sulfones. The reaction of primary amines with α,β-unsaturated ketones, a related Michael acceptor, has been shown to yield exclusively mono-addition products. semnan.ac.ir

Below is a representative table illustrating the outcomes of Michael-type additions to a vinyl sulfone acceptor with various nucleophiles. While specific data for this compound is not extensively available, the data for phenyl vinyl sulfone serves as a reasonable model.

NucleophileProductConditionsYield (%)
Thiophenol2-(Phenylthio)ethyl)(phenyl)sulfaneBase catalyst, Room TempHigh
Piperidine1-(2-(Phenylsulfonyl)ethyl)piperidineNeat, 60°CGood to Excellent
AnilineN-(2-(Phenylsulfonyl)ethyl)anilineTMSCl, 60°C~90%

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The vinyl sulfone group of this compound can also participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. rsc.orgchem-station.comchesci.com In these reactions, a 1,3-dipole reacts with the vinyl sulfone (the dipolarophile) to form a five-membered heterocyclic ring. mdpi.com

A prominent example is the reaction with nitrones. The 1,3-dipolar cycloaddition of a nitrone to an alkene, such as the vinyl group in the subject compound, is a powerful method for synthesizing isoxazolidine derivatives. chem-station.com This reaction can create up to three new contiguous stereogenic centers in a single step. chem-station.com A study on the [3+2] cycloaddition of an azomethine ylide with phenyl vinyl sulphone indicated a high degree of polarity in the reaction and proceeded with a low activation energy. mdpi.com The regioselectivity of this reaction is governed by the interaction between the most nucleophilic center of the dipole and the most electrophilic center of the dipolarophile. mdpi.com

The vinyl sulfone moiety can also act as a dienophile in Diels-Alder reactions. For instance, phenyl vinyl sulphone has been shown to undergo cycloaddition with various dienes to form six-membered rings. rsc.org

The following table summarizes representative cycloaddition reactions involving phenyl vinyl sulfone as the dipolarophile.

1,3-Dipole/DieneCycloaddition TypeProduct
Nitrone1,3-Dipolar CycloadditionIsoxazolidine derivative
Azomethine Ylide1,3-Dipolar CycloadditionPyrrolidinyl spirooxindole
Substituted DieneDiels-Alder [4+2] CycloadditionFunctionalized cyclohexene

Intermolecular and Intramolecular Synergistic Reactivity of Bifunctional Moieties

The dual reactivity of this compound allows for complex and synergistic reaction pathways, where both the isocyanate and vinyl sulfone groups participate in a concerted or sequential manner.

Orthogonal Reactivity Studies

Orthogonal reactivity refers to the selective reaction of one functional group in the presence of another, under a specific set of conditions. In the case of this compound, this would involve conditions that favor reaction at the isocyanate center while leaving the vinyl sulfone untouched, or vice versa.

The isocyanate group is highly susceptible to reaction with strong nucleophiles like primary amines and alcohols, forming urea and urethane linkages, respectively. The vinyl sulfone group, while also an electrophile, generally requires a nucleophile that is competent in Michael additions, such as thiols or secondary amines. This difference in reactivity can be exploited for selective functionalization. For instance, a nucleophile that is a strong base but a poor Michael donor might selectively react with the isocyanate. Conversely, a soft nucleophile that is a good Michael donor but a weak base might preferentially add to the vinyl sulfone.

Vinyl sulfone derivatized bifunctional tags have been developed for the single-point modification of proteins, highlighting the chemoselective reactivity of the vinyl sulfone group towards thiol residues in proteins. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Systems

In reactions with nucleophiles possessing multiple reactive sites, or with a mixture of different nucleophiles, the chemo- and regioselectivity of the reaction with this compound becomes critical.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, in a reaction with an amino-thiol, the outcome would depend on the relative reactivity of the amine and thiol towards the isocyanate and vinyl sulfone groups under the given conditions. Generally, the soft thiol nucleophile would be expected to preferentially attack the soft electrophilic center of the vinyl sulfone in a Michael addition, while the harder amine nucleophile would favor reaction with the hard electrophilic carbon of the isocyanate. Kinetic studies on the Michael addition of thiols to α,β-unsaturated carbonyl compounds have shown that the thiolate anion is the reactive species, with reaction rates being dependent on the pKa of the thiol. nih.govnih.gov

Regioselectivity: This is pertinent in cycloaddition reactions. As mentioned earlier, in 1,3-dipolar cycloadditions, the regioselectivity is determined by the electronic properties of the dipole and the dipolarophile. mdpi.com Theoretical studies on the reaction of an azomethine ylide with phenyl vinyl sulphone predicted high meta regioselectivity, which is dictated by the most favorable interaction between the most nucleophilic carbon of the ylide and the β-carbon of the vinyl sulfone. mdpi.com

The following table outlines the expected selectivity in reactions of this compound with multifunctional nucleophiles based on general reactivity principles.

NucleophileExpected Major Reaction PathwayProduct Type
Amino-thiol (e.g., Cysteine)Thiol attacks vinyl sulfone; Amine attacks isocyanateThioether and Urea linkages
Amino-alcohol (e.g., Ethanolamine)Amine attacks isocyanate; Alcohol attacks isocyanate (less reactive) or vinyl sulfone (under specific catalysis)Urea and potentially Urethane or Thioether linkages

Advanced Derivatization and Transformative Chemistry of 1 Isocyanato 3 Vinylsulfonyl Benzene

Polymerization and Macromolecular Synthesis

The dual-reactive nature of 1-isocyanato-3-(vinylsulfonyl)benzene, possessing both a highly electrophilic isocyanate group and a Michael acceptor vinyl sulfone moiety, makes it a versatile monomer for the synthesis of advanced macromolecular structures. This design allows for orthogonal polymerization and crosslinking strategies, enabling the creation of complex polymer architectures and functional materials.

Polyurethane and Polyurea Architectures from Isocyanate Moieties

The isocyanate (-NCO) group of this compound serves as a primary reactive site for step-growth polymerization. This functionality readily reacts with nucleophiles, most commonly hydroxyl and amine groups, to form polyurethane and polyurea linkages, respectively. This process is a cornerstone of polyurethane and polyurea chemistry, allowing for the synthesis of linear or branched polymers with pendant vinyl sulfone groups. researchgate.netnih.gov

In a typical synthesis, this compound is reacted with a diol (e.g., poly(ethylene glycol), poly(tetramethylene oxide)) or a diamine. The polyaddition reaction proceeds to form a polymer backbone with the vinyl sulfone group positioned as a side chain at regular intervals. vt.edugoogle.com The reactivity of the isocyanate allows for polymerization under relatively mild conditions. chemrxiv.org This approach yields functional polymers where the backbone determines the primary physical properties (e.g., flexibility, thermal stability), while the pendant vinyl sulfone groups are available for subsequent modifications or crosslinking.

Reactant Type Functional Group Resulting Polymer Linkage Polymer Class Pendant Group
Polyol-OHUrethane (B1682113)Polyurethane-SO₂CH=CH₂
Polyamine-NH₂Urea (B33335)Polyurea-SO₂CH=CH₂
Amino alcohol-OH, -NH₂Urethane and UreaPoly(urethane-urea)-SO₂CH=CH₂

Crosslinking Strategies Utilizing the Vinyl Sulfone Group

The pendant vinyl sulfone groups on polyurethanes or polyureas derived from this compound are powerful handles for network formation. The strong electron-withdrawing nature of the sulfonyl group makes the vinyl group highly susceptible to nucleophilic attack via a Michael-type addition reaction. rsc.org This reactivity is the basis for efficient crosslinking under physiological or mild conditions.

The most prevalent crosslinking strategy involves reaction with dithiol compounds, such as dithiothreitol (B142953) (DTT) or thiol-terminated polymers like dithio-poly(ethylene glycol). researchgate.netgenscript.com This thiol-ene reaction is highly efficient and proceeds readily, forming stable thioether bonds that create covalent crosslinks between polymer chains. rsc.orgsci-hub.se The density of these crosslinks can be precisely controlled by the stoichiometry of the dithiol crosslinker, allowing for the tuning of the final material's mechanical properties, such as modulus and swelling behavior. sci-hub.se

Alternative crosslinking strategies include:

Amine Crosslinking: Reaction with diamines can also form crosslinks, although the reaction conditions may need to be optimized to avoid interference with any unreacted isocyanate groups.

Free-Radical Polymerization: The vinyl groups can undergo free-radical polymerization when exposed to a suitable initiator and light or heat, creating carbon-carbon crosslinks. nih.gov This method allows for spatiotemporal control over the crosslinking process. nih.gov

Crosslinking Strategy Crosslinker Type Reactive Group on Crosslinker Resulting Linkage Key Features
Thiol-Ene Michael AdditionDithiol (e.g., DTT, HS-PEG-SH)Thiol (-SH)ThioetherHigh efficiency, rapid kinetics, biocompatible conditions. researchgate.netsci-hub.se
Amine Michael AdditionDiamineAmine (-NH₂)AminoetherForms stable crosslinks, useful for specific network properties.
Free-Radical PolymerizationPhotoinitiator + Light/HeatN/A (acts on vinyl group)Carbon-CarbonSpatiotemporal control, forms robust networks. nih.gov

Hybrid Polymer Systems and Network Formation

The orthogonal reactivity of the isocyanate and vinyl sulfone groups enables the use of this compound as a linking agent to create sophisticated hybrid polymer systems and interpenetrating polymer networks (IPNs). This monomer can covalently connect two distinct polymer networks that are formed via different chemical pathways. ncsu.edu

For instance, the isocyanate group can be used to react with a hydroxyl-functionalized natural polymer, such as a polysaccharide or lignin, while the vinyl sulfone group remains available. ncsu.edu Subsequently, this functionalized biopolymer can be crosslinked into a network via thiol-ene chemistry. This approach allows for the integration of synthetic polymer properties with the biological or renewable characteristics of natural polymers.

This strategy can produce materials with a unique combination of properties that are not achievable with a single polymer system. For example, a rigid, thermally stable network could be combined with a flexible, hydrophilic network to create a material with high strength and water-retention capacity. ncsu.edu

Bioconjugation and Bio-orthogonal Chemistry Applications

The vinyl sulfone moiety is a well-established functional group in bioconjugation due to its reactivity toward nucleophilic amino acid side chains under physiological conditions. rsc.org This makes this compound a valuable precursor for creating materials and molecules for biomedical and biotechnological applications.

Covalent Immobilization Techniques via Vinyl Sulfone Functionalization

The vinyl sulfone group provides an effective tool for the covalent and often site-specific immobilization of proteins and other biomolecules onto surfaces or into matrices. acs.orgnih.gov A surface (e.g., a self-assembled monolayer or a polymer hydrogel) can first be functionalized with this compound. The isocyanate group reacts with surface functionalities like hydroxyls or amines to anchor the molecule, leaving the vinyl sulfone group exposed and active.

These activated surfaces can then covalently bind proteins through Michael-type addition with nucleophilic residues on the protein surface. acs.org The primary targets are the side chains of:

Cysteine (thiol group): Highly reactive towards vinyl sulfones.

Lysine (ε-amino group): Reacts readily under mild conditions. rsc.org

Histidine (imidazole group): Can react specifically under neutral pH conditions, enabling site-specific immobilization of His-tagged proteins. acs.orgacs.org

This method offers high-density and high-specificity protein immobilization, which is advantageous for fabricating biosensors, enzyme reactors, and protein arrays. acs.orgnih.gov The stability of the resulting thioether or amine bond ensures minimal leaching of the immobilized biomolecule.

Amino Acid Residue Reactive Group pH Condition Bond Formed Application Note
CysteineThiol (-SH)Neutral to slightly basicThioetherHighly specific and rapid reaction. researchgate.net
LysineAmine (-NH₂)Mildly basic (pH > 7.5)Secondary AmineAbundant on protein surfaces, leading to high-density immobilization. rsc.org
HistidineImidazoleNeutral (pH ~7.0)Imidazole adductEnables site-specific immobilization of His-tagged proteins. acs.orgacs.org

Derivatization for Biomolecular Labeling and Probes

This compound can function as a heterobifunctional crosslinker for the development of custom biomolecular probes. researchgate.net A reporter molecule—such as a fluorophore, a biotin (B1667282) tag, or a redox-active compound like ferrocene—that contains an amine or hydroxyl group can be attached to the isocyanate moiety. rsc.orgnih.gov This initial reaction creates a vinyl sulfone-activated probe.

This newly synthesized probe can then be used to label proteins or other target biomolecules specifically through the reaction of its vinyl sulfone group with nucleophilic amino acid residues. nih.govcsic.es This two-step strategy allows for the targeted delivery of a functional label to a biomolecule of interest. For example, a vinyl sulfone-derivatized fluorescent dye can be used to label endogenous proteins in living cells for imaging studies. nih.gov This approach is a cornerstone of activity-based protein profiling (ABPP) and other chemical biology techniques. researchgate.net

Probe Type Example Molecule Attachment to Isocyanate via Detection Method
Fluorescent LabelAmine-functionalized RhodamineAmine (-NH₂)Fluorescence Microscopy/Spectroscopy nih.gov
Affinity TagBiotin with a hydroxyl linkerHydroxyl (-OH)Streptavidin-based assays (e.g., Western Blot, ELISA) researchgate.net
Redox ProbeFerrocene methanolHydroxyl (-OH)Electrochemistry rsc.org
Photo-crosslinkerAzide-containing amineAmine (-NH₂)UV-light activation for covalent capture of binding partners researchgate.net

Synthesis of Heterocyclic and Complex Organic Architectures

The unique bifunctional nature of this compound, possessing both a highly reactive electrophilic isocyanate group and a potent Michael acceptor in the form of a vinyl sulfone, renders it a versatile building block for the synthesis of a wide array of heterocyclic and complex organic structures. The orthogonal reactivity of these two functional groups can be strategically exploited in sequential or domino reactions to construct intricate molecular frameworks, particularly those containing nitrogen and sulfur heteroatoms.

Construction of Nitrogen-Containing Heterocycles (e.g., via isocyanate reactivity)

The isocyanate functionality in this compound serves as a powerful electrophilic handle for the construction of various nitrogen-containing heterocycles. This is typically achieved by reacting it with nucleophiles that contain a second functional group capable of subsequent intramolecular cyclization.

A prominent example of this strategy is the synthesis of quinazolinone derivatives. The reaction of an isocyanate with an anthranilic acid derivative is a well-established method for preparing quinazoline-2,4-diones. google.com In a hypothetical application, this compound could react with an appropriately substituted anthranilic acid. The initial step would involve the nucleophilic attack of the amino group of the anthranilic acid on the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization, often promoted by acid or base catalysis, would lead to the formation of the quinazolinone ring system. The vinyl sulfone moiety would remain as a pendant group on the quinazolinone core, available for further synthetic transformations.

The general reaction is outlined below:

Step 1: Urea Formation: The amino group of the anthranilic acid derivative attacks the electrophilic carbon of the isocyanate group of this compound.

Step 2: Cyclization: Under appropriate conditions, the newly formed urea undergoes an intramolecular condensation reaction, leading to the formation of the quinazolinone ring.

This approach allows for the generation of a library of quinazolinone derivatives by varying the substituents on the anthranilic acid starting material.

Reactant A (Anthranilic Acid Derivative) Reactant B Potential Heterocyclic Product
Anthranilic acidThis compound3-(3-(Vinylsulfonyl)phenyl)quinazoline-2,4(1H,3H)-dione
5-Chloroanthranilic acidThis compound6-Chloro-3-(3-(vinylsulfonyl)phenyl)quinazoline-2,4(1H,3H)-dione
Methyl anthranilateThis compoundMethyl 2-((((3-(vinylsulfonyl)phenyl)carbamoyl)amino)benzoate

This table illustrates the potential for generating a variety of substituted quinazolinones. The synthesis of quinazolinones from anthranilic acids and isocyanates is a well-documented process in organic chemistry. google.comresearchgate.netnih.govnih.govgeneris-publishing.com

Construction of Sulfur-Containing Heterocycles (e.g., via vinyl sulfone reactivity)

The vinyl sulfone group of this compound is a highly effective Michael acceptor, making it an excellent reaction partner for the synthesis of sulfur-containing heterocycles. nih.gov Nucleophilic addition to the β-carbon of the vinyl group is a key step in these transformations.

A potential application is the synthesis of benzothiazine derivatives. The reaction of a vinyl sulfone with a 2-aminothiophenol (B119425) derivative can lead to the formation of a 1,4-benzothiazine ring system. nih.goveaspublisher.comresearchgate.net In this scenario, the thiol group of 2-aminothiophenol would act as the nucleophile, adding to the vinyl sulfone moiety of this compound in a Michael-type addition. The resulting intermediate, now containing a secondary amine, could then undergo an intramolecular reaction with the isocyanate group to form the benzothiazine ring.

The proposed reaction sequence is as follows:

Step 1: Michael Addition: The sulfur atom of the 2-aminothiophenol attacks the β-carbon of the vinyl sulfone, leading to the formation of a thioether.

Step 2: Intramolecular Cyclization: The amino group of the 2-aminothiophenol adduct then attacks the isocyanate group, leading to the formation of the benzothiazine ring.

The versatility of this approach can be expanded by using different substituted 2-aminothiophenols.

Reactant A (2-Aminothiophenol Derivative) Reactant B Potential Heterocyclic Product
2-AminothiophenolThis compound2-((3-Isocyanatophenyl)sulfonyl)ethyl)-2H-1,4-benzothiazine derivative
5-Methyl-2-aminothiophenolThis compound6-Methyl-2-((3-isocyanatophenyl)sulfonyl)ethyl)-2H-1,4-benzothiazine derivative
4-Chloro-2-aminothiophenolThis compound7-Chloro-2-((3-isocyanatophenyl)sulfonyl)ethyl)-2H-1,4-benzothiazine derivative

This table showcases the potential for creating a diverse range of benzothiazine derivatives through the strategic use of the vinyl sulfone's reactivity as a Michael acceptor. nih.goveaspublisher.com

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govwikipedia.orgwikipedia.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgeurekaselect.comnih.govnih.govacs.org The bifunctional nature of this compound makes it an intriguing candidate for incorporation into known MCRs, potentially leading to novel and complex heterocyclic scaffolds.

Ugi and Passerini-type Reactions:

The Ugi and Passerini reactions are classic isocyanide-based MCRs. wikipedia.orgorganic-chemistry.orgnih.govacs.orgmdpi.commdpi.com While this compound is not an isocyanide, its isocyanate group can participate in analogous transformations. For instance, in a Ugi-type reaction, a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. It is conceivable that this compound could act as a bifunctional component in a modified Ugi reaction, where the isocyanate reacts with the amine and the vinyl sulfone participates in a subsequent intramolecular cyclization.

A hypothetical Ugi-type reaction could involve:

An amine

An aldehyde or ketone

A carboxylic acid

this compound (acting in place of an isocyanide, followed by intramolecular reaction)

Gewald and Biginelli-type Reactions:

The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comresearchgate.net The Biginelli reaction is another well-known MCR for the synthesis of dihydropyrimidinones. wikipedia.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.orgeurekaselect.com While the direct participation of this compound in the classical versions of these reactions is not straightforward, its unique combination of functional groups could be leveraged in novel MCRs that lead to related heterocyclic systems. For example, a Biginelli-like reaction could potentially be designed where the vinyl sulfone acts as the Michael acceptor component.

The exploration of this compound in MCRs represents a promising avenue for the discovery of new chemical entities with complex and diverse structures.

Multicomponent Reaction Type Potential Reactants with this compound Potential Heterocyclic Core
Ugi-typeAmine, Aldehyde, Carboxylic AcidComplex peptide-like structures with a vinyl sulfone moiety
Passerini-typeAldehyde, Carboxylic Acidα-Acyloxy carboxamide derivatives with a vinyl sulfone moiety
Gewald-type (modified)α-Cyanoester, Sulfur, BaseThiophene derivatives fused or substituted with a phenyl isocyanate group
Biginelli-type (modified)β-Dicarbonyl compound, Urea/ThioureaDihydropyrimidinone derivatives with a vinyl sulfone substituent

This table provides a conceptual framework for how this compound could be integrated into various multicomponent reaction strategies to generate complex heterocyclic molecules.

Spectroscopic and Chromatographic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Isocyanato-3-(vinylsulfonyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments is employed to confirm its molecular structure.

Proton NMR (¹H NMR) Analysis of Synthetic Intermediates and Products

Proton NMR (¹H NMR) is instrumental in identifying the presence and connectivity of hydrogen atoms within a molecule. In the analysis of this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons and the protons of the vinyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide critical information for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.5 - 8.2 m
Vinyl-H (α to SO₂) 6.0 - 6.5 dd
Vinyl-H (β to SO₂, cis) 5.8 - 6.2 dd
Vinyl-H (β to SO₂, trans) 6.2 - 6.7 dd

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aromatic, vinyl, or isocyanate).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isocyanate (N=C=O) 120 - 130
Aromatic C-NCO 135 - 145
Aromatic C-SO₂ 138 - 148
Aromatic C-H 120 - 140
Vinyl C (α to SO₂) 130 - 140
Vinyl C (β to SO₂) 125 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between the vinyl protons and the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the vinylsulfonyl group and the aromatic ring, as well as the position of the isocyanate group relative to the other substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O) 2250 - 2280 (strong, sharp)
Sulfonyl (S=O) 1300 - 1350 and 1140 - 1160 (strong)
C=C (vinyl and aromatic) 1600 - 1650 and 1450 - 1580

The intense and sharp absorption band in the region of 2250-2280 cm⁻¹ is a definitive indicator of the isocyanate group. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group further confirm the presence of the vinylsulfonyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern can provide further structural confirmation, for instance, by showing the loss of the isocyanate group or fragments of the vinylsulfonyl substituent.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of synthetic products and for their isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A suitable stationary phase (e.g., C18) and mobile phase are used to achieve separation from any starting materials, byproducts, or impurities. The purity is determined by the relative area of the product peak in the chromatogram.

Gas Chromatography (GC): Due to the reactive nature of the isocyanate group, GC analysis of this compound may require derivatization to a more stable compound to prevent decomposition in the hot injector port.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using a suitable adsorbent like silica (B1680970) gel is a standard method. The choice of eluent is critical to ensure good separation and recovery of the pure compound.

Through the combined application of these spectroscopic and chromatographic techniques, the unambiguous structural confirmation and purity assessment of this compound can be achieved, which is a critical step in its synthetic research and development.

Q & A

Q. What are the recommended synthetic routes for 1-isocyanato-3-(vinylsulfonyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, isocyanate derivatives are often prepared by reacting amines with phosgene equivalents under anhydrous conditions . In a typical protocol, a solution of 1-benzylpiperidin-4-amine in dichloromethane is treated with an isocyanate precursor (e.g., 1-isocyanato-3-(trifluoromethyl)benzene) and a base like N,N-diisopropylethylamine, followed by purification via silica gel chromatography . Reaction temperature (<50°C) and solvent polarity significantly impact yield, as higher temperatures may degrade the vinylsulfonyl group.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • HPLC : Reverse-phase columns (e.g., Symmetry C18) with UV detection (240–320 nm) and gradients of methanol/ammonium formate buffer (pH 4.0) for assessing chromatographic purity .
  • NMR : 1^1H NMR to confirm functional groups (e.g., vinylsulfonyl protons at δ 6.5–7.5 ppm) and rule out side products .
  • TLC : Chloroform:methanol (9:1) to monitor reaction progress .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the isocyanate group .
  • PPE : Use nitrile gloves, fume hoods, and eye protection due to the compound’s toxicity (ECHA hazard class: Acute Tox. 3, Skin Irrit. 2) .
  • Waste disposal : Neutralize residual isocyanate with ethanolamine before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution at the isocyanate (-NCO) and vinylsulfonyl (-SO2_2-CH2_2-CH2_2) groups. For example, Fukui indices identify the isocyanate carbon as the most electrophilic site, guiding predictions of regioselectivity in reactions with amines or alcohols . Compare results with experimental kinetic data (e.g., second-order rate constants) to validate models .

Q. How should researchers resolve contradictions in reported Henry’s Law constants for structurally similar isocyanates?

Methodological Answer: Discrepancies in Henry’s Law constants (e.g., 4.8×103^{-3} vs. 6.4×102^{-2} for analogs ) arise from variations in experimental setups. Standardize measurements using:

  • Headspace gas chromatography with temperature-controlled equilibration.
  • Quantum-chemical solvation models (e.g., COSMO-RS) to account for solvent effects .
    Publish detailed metadata (temperature, solvent purity) to enable cross-study comparisons .

Q. What strategies optimize stability studies for aqueous formulations of this compound?

Methodological Answer: Design accelerated degradation studies under:

  • pH gradients : Test stability at pH 3–10 to identify hydrolytic vulnerabilities (e.g., isocyanate hydrolysis to amines).
  • Temperature stress : Use Arrhenius plots (40–80°C) to extrapolate shelf life at 25°C .
    Monitor degradation products via LC-MS and correlate with bioactivity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.